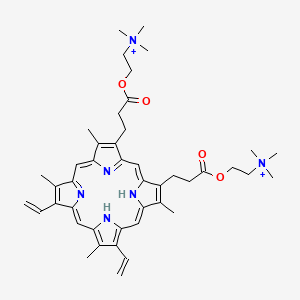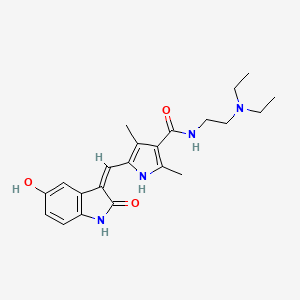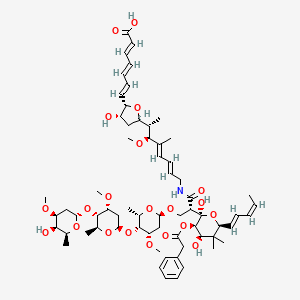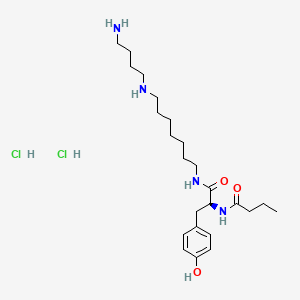
Polidronium chloride
Übersicht
Beschreibung
Polidronium Chloride, also known as Polyquaternium 1, is not a discrete structure . It is a polycationic ophthalmic preservative and is commonly used in contactology . It is known to inhibit the growth of microbial contaminants in multi-dose bottles of topical medications .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 557.0 g/mol . It has a Hydrogen Bond Donor Count of 6 and a Hydrogen Bond Acceptor Count of 9 . It has a Rotatable Bond Count of 20 . Its Exact Mass and Monoisotopic Mass are 555.260869 g/mol . It has a Topological Polar Surface Area of 121 Ų and a Heavy Atom Count of 34 .Wissenschaftliche Forschungsanwendungen
Polidronium chloride is used as a preservative in eye drop formulations, showing good tolerability on human corneal epithelial cells compared to traditional benzalkonium chloride (BAK)-containing eye drops. It provides an improvement in eye drop formulations (Kinnunen et al., 2014).
In the context of environmental and analytical applications, a sensor-actuator system for dynamic chloride ion determination was developed. This system, which uses Ag/AgCl electrodes, is suitable for prolonged ion concentration measurements in various applications, from biological to environmental (de Graaf et al., 2015).
This compound is involved in the palliative therapy of painful bone metastases, as seen with the use of strontium-89 chloride. This treatment targets actively forming new bone, such as metastatic bone lesions from prostate and breast cancer, providing systemic endo-osseous local radiation therapy (Hansen et al., 1993).
The efficacy of strontium chloride in dental hypersensitivity has been demonstrated. A dentifrice containing 10% strontium chloride hexahydrate was found to significantly reduce dentinal hypersensitivity, offering an effective means for reducing discomfort and pain engendered by thermal and tactile stimuli (Minkoff & Axelrod, 1987).
In a study on the preservation activity of different types of preservatives in eye drops marketed in Iraq, it was observed that products containing this compound showed varied results, with some samples providing protection against microbial growth for up to three weeks (Hussein Ahmed et al., 2022).
Wirkmechanismus
Target of Action
Polidronium chloride, also known as Polyquaternium-1, is a polycationic ophthalmic preservative . It primarily targets microorganisms, producing minimal toxicity towards mammalian cells . It is often used in ocular formulations to prevent contamination, especially in multi-dose containers .
Mode of Action
This compound inhibits the growth of microbial contaminants in multi-dose bottles of topical medications . It acts as a detergent-type preservative, derived from benzalkonium chloride (BKC), and was formulated in the mid-1980s by Alcon as a preservative for contact lens storage solutions .
Biochemical Pathways
It is known that chloride ions play a significant role in various bodily and cellular functions . They are involved in maintaining the membrane potential and contribute to water secretion into the luminal side of epithelial tissues .
Pharmacokinetics
Drug likeness parameters are important indicators of whether a molecule possesses suitable adme properties . As a large molecule, this compound likely has unique ADME properties that contribute to its efficacy as a preservative .
Result of Action
The primary result of this compound’s action is the inhibition of microbial growth, thereby preventing contamination of ophthalmic solutions . It’s worth noting that preservatives that kill or damage growing microbial cells may also be toxic to growing cells of the ocular tissues .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the ionic environment in the body plays an important role in bodily and cellular function . Furthermore, the efficacy of this compound as a preservative may be affected by the storage conditions of the ophthalmic solution, such as temperature .
Safety and Hazards
Polidronium Chloride can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . These hazards are identified under the GHS Classification .
Relevant Papers One paper discusses the in vitro evaluation for corneal damages by anti-glaucoma combination eye drops using human corneal epithelial cell (HCE-T) . Another paper discusses managing adverse effects of glaucoma medications . These papers could provide more insights into the use and effects of this compound.
Biochemische Analyse
Biochemical Properties
Polidronium chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily inhibitory, preventing the growth of microbial contaminants .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by inhibiting the growth of microbial contaminants . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through its inhibitory interactions with microbial contaminants . It does not activate or inhibit enzymes but acts as a preservative by preventing microbial growth.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed primarily in its role as a preservative. It maintains stability and does not degrade over time, effectively inhibiting microbial growth in multi-dose bottles of topical medications .
Transport and Distribution
This compound is primarily found in multi-dose bottles of topical medications, where it acts as a preservative . It is not typically transported or distributed within cells and tissues.
Eigenschaften
| { "Design of the Synthesis Pathway": "Polidronium chloride can be synthesized through a simple reaction between polyvinylpyrrolidone (PVP) and hydrochloric acid.", "Starting Materials": [ "Polyvinylpyrrolidone (PVP)", "Hydrochloric acid (HCl)" ], "Reaction": [ "Mix PVP and HCl in a 1:1 molar ratio in a reaction flask.", "Heat the mixture to 60-70°C and stir for 4-6 hours.", "Cool the mixture and filter the resulting precipitate.", "Wash the precipitate with deionized water and dry it at 60°C.", "The resulting product is Polidronium chloride." ] } | |
CAS-Nummer |
75345-27-6 |
Molekularformel |
C22H48ClN3O6+2 |
Molekulargewicht |
486.1 g/mol |
IUPAC-Name |
dimethyl-bis[(E)-4-[tris(2-hydroxyethyl)azaniumyl]but-2-enyl]azanium;chloride |
InChI |
InChI=1S/C22H48N3O6.ClH/c1-23(2,7-3-5-9-24(11-17-26,12-18-27)13-19-28)8-4-6-10-25(14-20-29,15-21-30)16-22-31;/h3-6,26-31H,7-22H2,1-2H3;1H/q+3;/p-1/b5-3+,6-4+; |
InChI-Schlüssel |
WLDPMLUDDCZDBC-WEUBHIEESA-M |
Isomerische SMILES |
C[N+](C/C=C/C[N+](CCO)(CCO)CCO)(C/C=C/C[N+](CCO)(CCO)CCO)C.[Cl-] |
SMILES |
C[N+](C)(CC=CC[N+](CCO)(CCO)CCO)CC=CC[N+](CCO)(CCO)CCO.[Cl-].[Cl-].[Cl-] |
Kanonische SMILES |
C[N+](C)(CC=CC[N+](CCO)(CCO)CCO)CC=CC[N+](CCO)(CCO)CCO.[Cl-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Polidronium chloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of polidronium chloride in ophthalmic solutions, and how does it compare to other preservatives like benzalkonium chloride (BAK)?
A: this compound (poly[dimethylammonioethyl methacrylate-co-N-vinylpyrrolidone] chloride) is a preservative used in ophthalmic solutions to prevent microbial contamination. It acts as a biguanide disinfectant, disrupting bacterial cell membranes. [, ] Some studies suggest this compound may offer a gentler alternative to BAK, a commonly used preservative known to cause ocular surface toxicity with long-term use. []
Q2: One study mentions that Tears Naturale® II contains this compound but observed microbial growth in some samples. What could explain this finding? []
A2: While this compound is a potent preservative, its efficacy can be influenced by several factors, including:
- Concentration: The study mentions Tears Naturale® II contains a low concentration (0.001%) of this compound. This might be insufficient to provide robust, long-term protection against all microbial contaminants. []
Q3: Are there any studies comparing the cytotoxicity of this compound to other preservatives in ophthalmic solutions?
A: Yes, a study using human corneal epithelial cells (HCE-T) investigated the cytotoxicity of different anti-glaucoma combination eye drops. [] Duotrav®, preserved with this compound (POLYQUAD), demonstrated lower cytotoxicity compared to Timoptol®, which contains BAK. This supports the notion that this compound might be a less cytotoxic alternative to BAK for long-term use. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-[[4-(3,4,5-trimethoxyanilino)imidazo[1,2-a][1,3,5]triazin-2-yl]amino]benzoate](/img/structure/B610076.png)
![4-(((1R,2R)-1-hydroxy-2,3-dihydro-1H,1'H-[2,2'-biinden]-2-yl)methyl)benzoic acid](/img/structure/B610077.png)






![2-Amino-1-(trideuteromethyl)-6-Phenylimidazo[4,5-b] pyridine](/img/structure/B610090.png)
